(1S,3R)-3-Methoxycyclopentane-1-carboxylic acid
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Overview
Description
(1S,3R)-3-Methoxycyclopentane-1-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a cyclopentane ring substituted with a methoxy group and a carboxylic acid group, making it an interesting subject for stereochemical and synthetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-Methoxycyclopentane-1-carboxylic acid can be achieved through several methods. One efficient procedure involves starting from L-aspartic acid. The process includes hydrogenation, hydrolysis, and cyclization steps to form the desired product with high enantiomeric purity . Another method involves the use of peroxygenase-catalyzed allylic oxidation, which provides high chemo- and regioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as enzymes, is preferred due to their selectivity and efficiency in producing chiral compounds .
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-Methoxycyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using peroxygenases to introduce hydroxyl groups.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxygenases, reducing agents such as hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted cyclopentane derivatives .
Scientific Research Applications
(1S,3R)-3-Methoxycyclopentane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1S,3R)-3-Methoxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes . The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
(1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid: This compound shares a similar structure but with a methoxycarbonyl group instead of a methoxy group.
(1S,3R)-1-Amino-3-(hydroxymethyl)cyclopentane: Another similar compound with an amino and hydroxymethyl group.
Uniqueness
(1S,3R)-3-Methoxycyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
(1S,3R)-3-methoxycyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-6-3-2-5(4-6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEAKWXFTMRJMA-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CC[C@@H](C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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